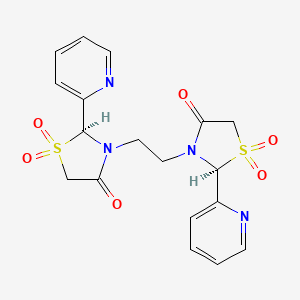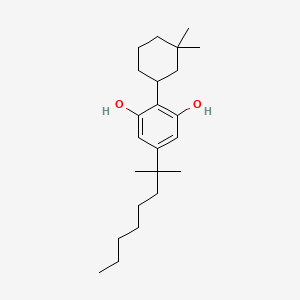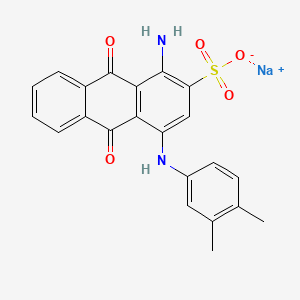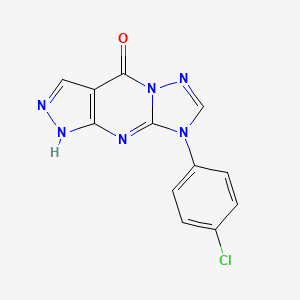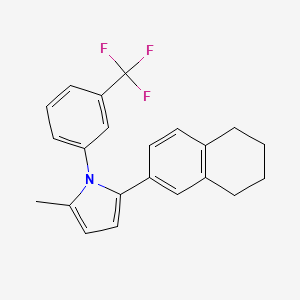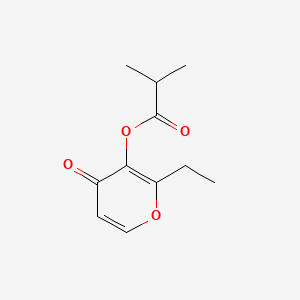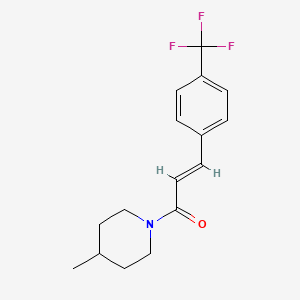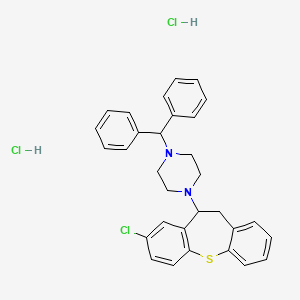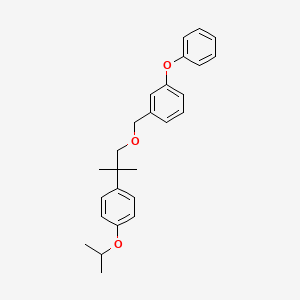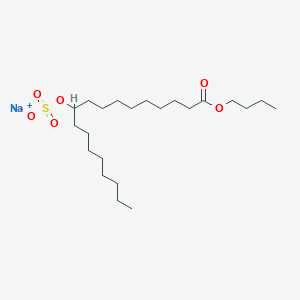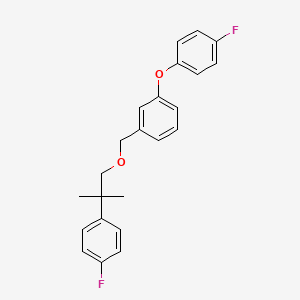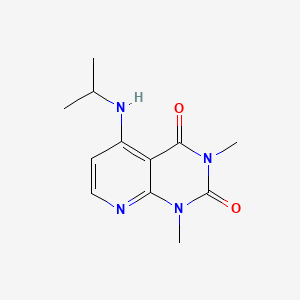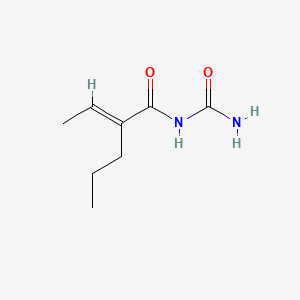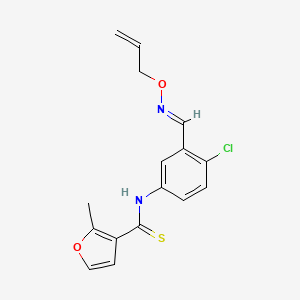
3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl- is a synthetic organic compound that belongs to the class of furancarbothioamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl- typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbothioamide group: This step involves the reaction of the furan derivative with thiourea or a similar reagent under controlled conditions.
Substitution reactions:
Methylation: The final step involves the methylation of the compound using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent due to its unique chemical structure and reactivity.
Materials Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用機序
The mechanism of action of 3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Reactive Intermediates: The compound may form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Furancarbothioamide, N-(4-chlorophenyl)-2-methyl-
- 3-Furancarbothioamide, N-(3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl-
Uniqueness
3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl- is unique due to its specific substitution pattern and the presence of the 2-propenyloxy group. This structural feature may impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
172998-58-2 |
|---|---|
分子式 |
C16H15ClN2O2S |
分子量 |
334.8 g/mol |
IUPAC名 |
N-[4-chloro-3-[(E)-prop-2-enoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C16H15ClN2O2S/c1-3-7-21-18-10-12-9-13(4-5-15(12)17)19-16(22)14-6-8-20-11(14)2/h3-6,8-10H,1,7H2,2H3,(H,19,22)/b18-10+ |
InChIキー |
DJSIDTVOVQBTCC-VCHYOVAHSA-N |
異性体SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OCC=C |
正規SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


